1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3-(trifluoromethyl)phenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.
Amination Reaction: The phenoxy-pyridine intermediate is then reacted with a piperidine derivative in the presence of a suitable base to form the piperidinyl intermediate.
Final Coupling: The piperidinyl intermediate is coupled with ethanone under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of 1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxy group play crucial roles in modulating the compound’s activity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]propanone: Similar structure with a propanone moiety instead of ethanone.
1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]butanone: Similar structure with a butanone moiety instead of ethanone.
Uniqueness: The uniqueness of 1-[4-[[2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenoxy and piperidinyl groups contribute to its bioactivity and binding affinity.
Properties
IUPAC Name |
1-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-14(27)26-10-7-17(8-11-26)25-13-15-4-3-9-24-19(15)28-18-6-2-5-16(12-18)20(21,22)23/h2-6,9,12,17,25H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCCMWOBSUEWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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